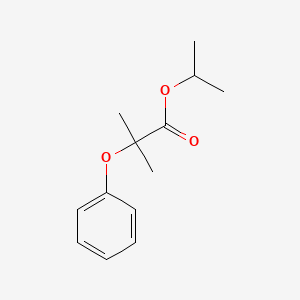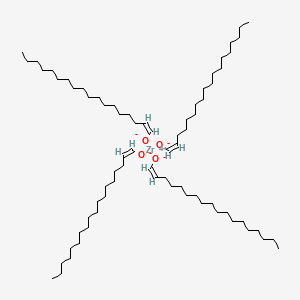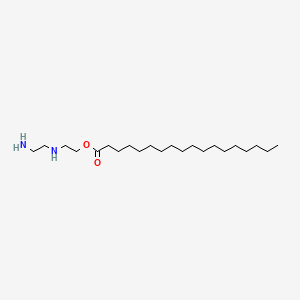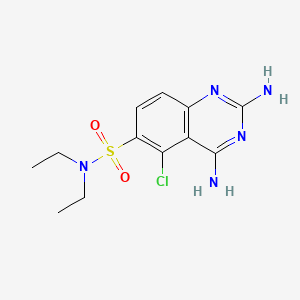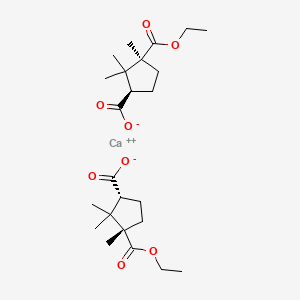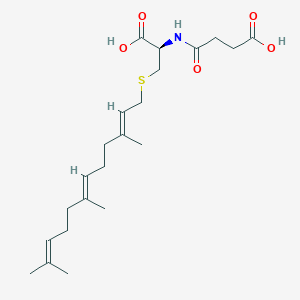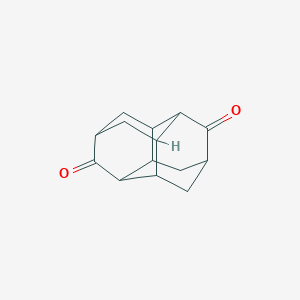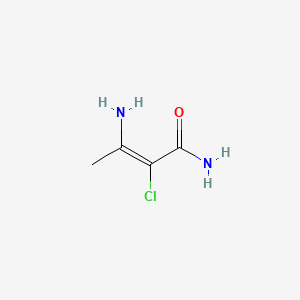
Sodium (R)-2,3-dimercaptopropanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its chelating properties, making it useful in various applications, particularly in the field of medicine for heavy metal detoxification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium ®-2,3-dimercaptopropanesulphonate typically involves the reaction of 2,3-dimercaptopropanol with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of sodium ®-2,3-dimercaptopropanesulphonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ®-2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions, forming stable complexes.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal ions such as mercury, lead, or arsenic.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Metal complexes.
Substitution: Substituted sulfonates.
Applications De Recherche Scientifique
Sodium ®-2,3-dimercaptopropanesulphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to remove heavy metals from solutions.
Biology: Employed in studies involving heavy metal toxicity and detoxification mechanisms.
Medicine: Used in the treatment of heavy metal poisoning, particularly for mercury, lead, and arsenic.
Industry: Applied in wastewater treatment to remove heavy metal contaminants.
Mécanisme D'action
The mechanism of action of sodium ®-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate complex that is more easily excreted from the body. This process reduces the toxicity of the heavy metals and facilitates their removal .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.
Penicillamine: Used in the treatment of heavy metal poisoning and certain medical conditions.
Uniqueness
Sodium ®-2,3-dimercaptopropanesulphonate is unique due to its high specificity for certain heavy metals and its ability to form stable, water-soluble complexes. This makes it particularly effective in medical applications for detoxification .
Propriétés
Numéro CAS |
85168-98-5 |
|---|---|
Formule moléculaire |
C3H7NaO3S3 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
sodium;(2R)-2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m1./s1 |
Clé InChI |
FGGPAWQCCGEWTJ-AENDTGMFSA-M |
SMILES isomérique |
C([C@H](CS(=O)(=O)[O-])S)S.[Na+] |
SMILES canonique |
C(C(CS(=O)(=O)[O-])S)S.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


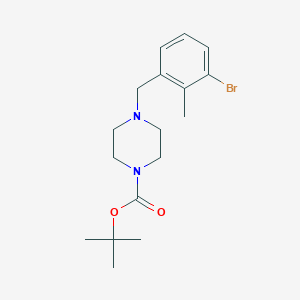
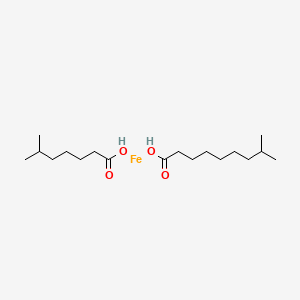
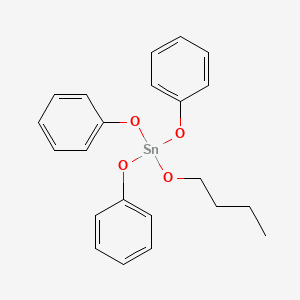

![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
